molecular formula C5H4BrIN2 B13096559 2-Bromo-4-iodo-5-methylpyrimidine

2-Bromo-4-iodo-5-methylpyrimidine

Cat. No.: B13096559
M. Wt: 298.91 g/mol
InChI Key: XIIAZCLWFHYJHB-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-5-methylpyrimidine is a halogenated pyrimidine derivative characterized by bromine and iodine substituents at positions 2 and 4, respectively, and a methyl group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science .

Properties

Molecular Formula

C5H4BrIN2

Molecular Weight

298.91 g/mol

IUPAC Name

2-bromo-4-iodo-5-methylpyrimidine

InChI

InChI=1S/C5H4BrIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3

InChI Key

XIIAZCLWFHYJHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1I)Br

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2-Chloro-4-iodo-5-methylpyrimidine Intermediate

  • According to patent CN103420902A, a related pyridine analogue (2-chloro-4-iodo-5-methylpyridine) is prepared via oxidation, nitration, reduction, and diazotization-iodination steps starting from 2-chloro-5-methylpyridine.
  • This route involves:
    • Oxidation with hydrogen peroxide in acetic acid.
    • Nitration with nitric and sulfuric acid.
    • Reduction of nitro group to amino group using iron powder/acetic acid.
    • Diazotization followed by iodination with sodium iodide.
  • Although this example is for a pyridine derivative, similar principles apply to pyrimidine systems for installing iodine selectively at position 4.

Direct Bromination of 2-Chloro-4-iodo-5-methylpyrimidine

  • Starting from 2-chloro-4-iodo-5-methylpyrimidine, bromination at position 2 can be achieved via halogen exchange or direct bromination.
  • Patent EP1411048A1 describes a clean and efficient method to prepare 2-bromo-substituted pyrimidines from 2-chloro-substituted pyrimidines using brominating agents under mild conditions.
  • The reaction avoids highly toxic reagents and proceeds quickly at ambient temperature without cooling.
  • The bromination typically involves:
    • Using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine.
    • Catalysts or initiators may be employed to improve selectivity.
    • Solvent choice and temperature control are critical to avoid polybromination or side reactions.

Alternative Halogen Exchange Methods

  • Halogen exchange (halex) reactions can convert 2-chloro substituents to 2-bromo substituents using bromotrimethylsilane (TMSBr) or other brominating reagents at elevated temperatures (80–100 °C).
  • This method is advantageous for its simplicity and relatively high yields (75–85%).
  • The presence of iodine at position 4 is preserved during the halogen exchange, allowing selective substitution at position 2.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Oxidation (Pyridine analogue) H2O2 in AcOH 80 °C 5-7 h - Generates oxynitride intermediate
2 Nitration H2SO4 + HNO3 100 °C 7-10 h - Positions nitro group at 4-position
3 Reduction Fe powder + AcOH 80-120 °C 2-3 h - Converts nitro to amino group
4 Diazotization + Iodination NaNO2 + NaI in H2SO4 -10 to 0 °C 3-4 h - Introduces iodine at 4-position
5 Bromination or Halex NBS or TMSBr RT to 100 °C 1-12 h 75-85% Introduces bromine at 2-position

Research Findings and Industrial Relevance

  • The method described in EP1411048A1 provides a clean, high-yielding, and scalable route to 2-bromo-substituted pyrimidines, including this compound.
  • The halogen exchange approach allows the use of commercially available 2-chloro-4-iodo-5-methylpyrimidine as a precursor, making the process industrially attractive.
  • Avoidance of highly toxic reagents and mild reaction conditions improve safety and environmental footprint.
  • The final compound is a valuable building block for palladium-catalyzed cross-coupling reactions , enabling the synthesis of complex molecules in pharmaceuticals and agrochemicals.

Summary Table of Preparation Methods for this compound

Method Starting Material Key Reagents Conditions Yield Advantages References
Stepwise Halogenation 2-chloro-5-methylpyrimidine H2O2, HNO3/H2SO4, Fe/AcOH, NaNO2/NaI 80-120 °C, acidic medium, low temp diazotization Moderate to high Regioselective iodination at 4-position
Bromination of 2-chloro-4-iodo-5-methylpyrimidine 2-chloro-4-iodo-5-methylpyrimidine NBS or Br2 RT to 100 °C 75-85% Clean, efficient bromination at 2-position
Halogen Exchange (Halex) 2-chloro-4-iodo-5-methylpyrimidine TMSBr 80-100 °C 75-85% Preserves iodine, selective bromination

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-5-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various functionalized pyrimidine derivatives can be obtained.

    Coupling Products: New pyrimidine-based compounds with extended conjugation or functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and blocking substrate access . The molecular targets and pathways involved can vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 2-Bromo-4-iodo-5-methylpyrimidine with structurally related pyrimidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Positions Key Properties/Applications
This compound Not provided C₅H₄BrIN₂ ~333.91 (calc.) 2-Br, 4-I, 5-CH₃ Halogen bonding, drug intermediates
5-Bromo-2-iodopyrimidine 183438-24-6 C₄H₂BrIN₂ 284.88 5-Br, 2-I Cross-coupling reactions
5-Bromo-4-chloro-2-methylpyrimidine 861383-73-5 C₅H₄BrClN₂ 207.46 5-Br, 4-Cl, 2-CH₃ Agrochemical synthesis
4-Amino-5-bromo-2-chloropyrimidine 77476-95-0 C₄H₄BrClN₃ 222.35 4-NH₂, 5-Br, 2-Cl Antiviral agents
5-Bromo-2-(methylthio)pyrimidine 14001-68-4 C₅H₅BrN₂S 217.08 5-Br, 2-SCH₃ Enzyme inhibition studies

Key Observations :

  • Halogen Diversity : The iodine substituent in this compound offers stronger halogen bonding compared to chloro or bromo analogs, which is critical in crystal engineering and receptor-ligand interactions .
  • Amino vs. Halogen: Amino-substituted derivatives (e.g., 4-Amino-5-bromo-2-chloropyrimidine) exhibit higher solubility in polar solvents, whereas halogenated variants are more lipophilic, influencing their pharmacokinetic profiles .

Physicochemical and Spectroscopic Properties

  • Crystal Packing : Pyrimidines with halogen substituents (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded networks (N–H···N), while iodine’s larger atomic radius may induce distinct packing motifs .
  • Spectroscopy: Quantum chemical calculations on analogs like 2-amino-5-bromo-6-methyl-4-pyrimidinol reveal strong absorption bands at ~270 nm (UV-Vis) and characteristic N–H stretching (3200–3400 cm⁻¹, IR) .

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